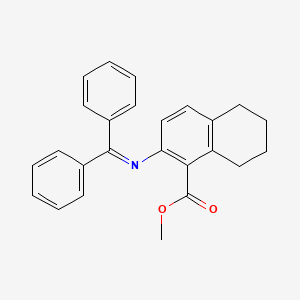

![molecular formula C19H15ClFNO4S2 B2968642 Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941978-50-3](/img/structure/B2968642.png)

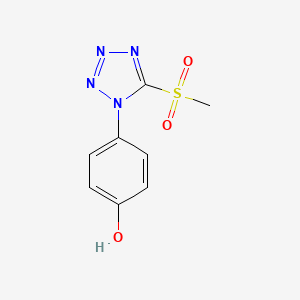

Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, often referred to as “Compound X” , is a synthetic organic compound. Its chemical structure comprises a thiophene ring substituted with a sulfamoyl group, a fluorine atom, and a chlorine atom. The ester functionality at the 2-position of the thiophene ring adds further complexity to its structure .

Synthesis Analysis

The synthesis of Compound X involves several steps, including the introduction of the sulfamoyl group, fluorination, and esterification. While I don’t have specific synthetic protocols for this compound, it likely follows established methods for constructing similar heterocyclic structures. Researchers may utilize boronic esters or other building blocks to assemble the desired molecule .

Molecular Structure Analysis

The molecular formula of Compound X is C₁₂H₉ClFNO₄S₂ , with an average mass of 349.786 Da . The three-dimensional arrangement of atoms in Compound X determines its chemical properties, reactivity, and interactions with other molecules. Computational methods, such as density functional theory (DFT), can provide insights into its geometry and electronic structure.

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized a series of compounds related to the structure of Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, exploring their antiandrogen activities. These efforts have led to the discovery of novel, potent antiandrogens, which are peripherally selective and are being developed for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Chemical Reactions and Derivatives

In the realm of chemical synthesis, researchers have developed new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids using Methyl 3-hydroxythiophene-2-carboxylate, showcasing the compound's versatility in producing a wide array of derivatives (Corral & Lissavetzky, 1984).

Material Science Applications

The compound's derivatives have shown a wide spectrum of biological activities, highlighting its importance in material science applications, such as in the development of chemical sensors, solar cells, and organic light-emitting transistors (Nagaraju et al., 2018).

Electrophilic Substitution Reactions

Research into electrophilic substitution reactions involving aromatic and heteroaromatic compounds with electron-acceptor substituents has leveraged compounds similar to this compound, facilitating the synthesis of a variety of functionalized materials (Gol'dfarb, Yakubov, & Belen’kii, 1986).

Photophysical Properties

A study on the postfunctionalization of poly(3-hexylthiophene) (P3HT) has provided insights into how various functional groups, including those similar to the structure of interest, affect the optical and photophysical properties of poly(thiophene)s, leading to applications in enhancing solid-state emission (Li, Vamvounis, & Holdcroft, 2002).

properties

IUPAC Name |

methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFNO4S2/c1-11-3-5-12(6-4-11)14-10-27-17(19(23)26-2)18(14)28(24,25)22-13-7-8-16(21)15(20)9-13/h3-10,22H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVIJRQNMFAKAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2968560.png)

![3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride](/img/structure/B2968561.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2968566.png)

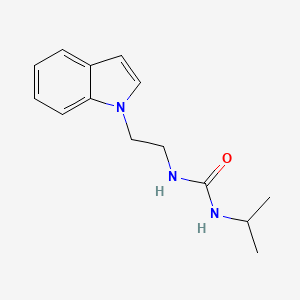

![N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride](/img/structure/B2968567.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2968569.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2968570.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2968578.png)

![2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B2968582.png)